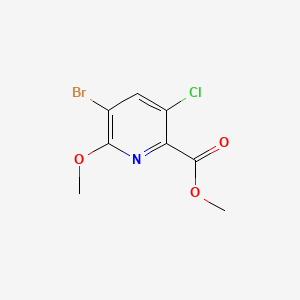

Methyl 5-bromo-3-chloro-6-methoxypicolinate

Descripción

Propiedades

IUPAC Name |

methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTMOSIDQFBDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721420 | |

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-33-6 | |

| Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-3-chloro-6-methoxypicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted pyridines, in particular, represent a privileged class of heterocycles due to their prevalence in a wide array of biologically active compounds. Among these, Methyl 5-bromo-3-chloro-6-methoxypicolinate stands out as a versatile and highly functionalized building block. Its unique arrangement of bromo, chloro, and methoxy substituents on the pyridine ring, coupled with the reactive methyl ester, offers a rich platform for chemical elaboration and the generation of diverse compound libraries. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, properties, a plausible synthesis protocol, and its significant applications as a key intermediate in the synthesis of complex bioactive molecules.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Identifier | Value | Source |

| CAS Number | 1256788-33-6 | [1] |

| Molecular Formula | C₈H₇BrClNO₃ | [1] |

| Molecular Weight | 280.50 g/mol | [2] |

| IUPAC Name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |

| Canonical SMILES | COC(=O)C1=NC(OC)=C(Br)C=C1Cl | |

| InChI Key | Not readily available | |

| Appearance | Likely an off-white to light yellow powder or crystalline solid (inferred from similar compounds) | [3] |

| Purity | Typically available at ≥95% | [4] |

Synthesis of this compound: A Plausible Multi-step Approach

The following diagram illustrates a potential synthetic workflow:

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous syntheses.[5][6] Researchers should perform small-scale trials to optimize conditions.

Step 1: Dichlorination of a Pyridine Precursor

-

Starting Material: 2,6-dihydroxypyridine.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 2,6-dihydroxypyridine to an excess of phosphorus oxychloride. Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is carefully quenched with ice water, and the resulting crude 2,6-dichloropyridine is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Esterification of the Carboxylic Acid Group

-

Starting Material: 2,6-dichloropyridine-3-carboxylic acid (can be formed from the corresponding nitrile).

-

Reagents: Methanol (MeOH), concentrated Sulfuric Acid (H₂SO₄) as a catalyst.

-

Procedure: Dissolve the 2,6-dichloropyridine-3-carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 2,6-dichloropicolinate, is then extracted, and the organic phase is washed, dried, and concentrated.

Step 3: Regioselective Bromination

-

Starting Material: Methyl 2,6-dichloropicolinate.

-

Reagents: N-Bromosuccinimide (NBS), concentrated Sulfuric Acid.

-

Procedure: Dissolve the methyl 2,6-dichloropicolinate in concentrated sulfuric acid in a flask cooled in an ice bath. Add N-Bromosuccinimide portion-wise while maintaining a low temperature. The directing effects of the existing substituents will favor bromination at the 5-position. Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried to yield methyl 5-bromo-2,6-dichloropicolinate.

Step 4: Selective Methoxylation

-

Starting Material: Methyl 5-bromo-2,6-dichloropicolinate.

-

Reagents: Sodium methoxide (NaOMe) in Methanol.

-

Procedure: Dissolve the brominated intermediate in methanol. Add a solution of sodium methoxide in methanol dropwise at a controlled temperature. The relative reactivity of the chloro groups allows for selective substitution. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to afford the final product, this compound.

Applications in Drug Discovery and Development

The true value of a chemical building block lies in its ability to be transformed into novel molecules with desired biological activities. The structural features of this compound make it an attractive starting point for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical sector.[3]

The presence of multiple reactive sites allows for a range of chemical transformations:

-

Suzuki-Miyaura Coupling: The bromo substituent at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Nucleophilic Aromatic Substitution: The chloro group at the 3-position can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, and alcohols, enabling the introduction of diverse functional groups.

-

Ester Hydrolysis and Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form amides, a key functional group in many drug molecules.

The following diagram illustrates the key reactive sites and potential derivatization pathways:

Caption: Key reactive sites and potential derivatization pathways of this compound.

While specific drugs derived directly from this intermediate are not prominently disclosed in the public domain, its structural motifs are present in various classes of bioactive molecules. For instance, substituted picolinates are core components of compounds investigated as dopamine and serotonin receptor antagonists.[6] The strategic placement of halogens and a methoxy group provides a scaffold that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential. Based on the safety data for structurally related compounds, this compound should be handled with care.

-

General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its highly functionalized pyridine core provides multiple avenues for chemical modification, enabling the efficient construction of diverse and complex molecular architectures. The plausible synthetic route outlined in this guide, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-defined and reactive intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 21).

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- CP Lab Safety.

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

- MolCore.

- Sigma-Aldrich.

- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?

- MolCore.

- Sigma-Aldrich.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-bromo-3-chloro-6-methoxypicolinate

This technical guide provides an in-depth physicochemical and synthetic profiling of Methyl 5-bromo-3-chloro-6-methoxypicolinate (CAS 1256788-33-6), a high-value heterocyclic intermediate used primarily in the discovery of next-generation picolinic acid herbicides and fungicides.

Executive Summary

This compound is a trisubstituted pyridine scaffold characterized by a unique orthogonal reactivity profile. Its structure features three distinct chemical "handles"—a methyl ester, a labile bromide, and a methoxy group—enabling sequential functionalization. It serves as a critical building block (CBB) in the synthesis of synthetic auxin herbicides (e.g., Arylex™ analogues) and fungicidal agents, where the 5-bromo position acts as a pivotal site for palladium-catalyzed cross-coupling reactions.

Molecular Identity & Physicochemical Properties[1]

The compound is a halogenated picolinate ester. Its lipophilicity and molecular weight fall within the "Rule of 5" compliant space, making it an ideal fragment for agrochemical and pharmaceutical lead optimization.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 1256788-33-6 |

| Molecular Formula | |

| Molecular Weight | 280.50 g/mol |

| Exact Mass | 278.9298 Da |

| Appearance | Off-white to pale yellow crystalline solid |

| LogP (Predicted) | 2.28 – 2.70 |

| Topological Polar Surface Area (TPSA) | ~52 Ų |

| H-Bond Acceptors | 4 (N, O-Me, C=O, O-Me) |

| H-Bond Donors | 0 |

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL).

-

Polar Organics: Soluble in DMSO, Methanol, Acetonitrile.

-

Non-Polar Organics: Highly soluble in Dichloromethane (DCM), Ethyl Acetate.

Structural Analysis & Spectroscopic Signatures

Understanding the electronic environment of the pyridine ring is crucial for predicting reactivity.

-

Pyridine Ring Electronics: The ring is electron-deficient due to the nitrogen atom.

-

Substituent Effects:

-

3-Cl: Provides steric bulk and withdraws electrons inductively, deactivating the C2-ester slightly but increasing metabolic stability.

-

6-OMe: A strong electron-donating group (EDG) by resonance. This is critical; it activates the C5 position for electrophilic attack (during synthesis) and modulates the electronics for subsequent cross-coupling.

-

5-Br: The reactive handle. Located ortho to the methoxy group and meta to the nitrogen, its position is electronically primed for oxidative addition in Pd-catalyzed cycles.

-

Expected Spectroscopic Data (Self-Validating)

-

NMR (400 MHz,

- 8.0–8.2 ppm (s, 1H, Ar-H at C4): The singlet confirms the 3,5,6-substitution pattern.

-

4.05 ppm (s, 3H,

-

3.98 ppm (s, 3H,

- NMR: Distinct signals for the carbonyl (~164 ppm), C-6 (attached to OMe, ~160 ppm), and C-5 (attached to Br, ~110 ppm).

Synthetic Pathways & Process Chemistry

The synthesis of CAS 1256788-33-6 requires precise regiocontrol. Two primary routes exist: Regioselective Bromination (preferred for scale) and Nucleophilic Displacement .

Route A: Regioselective Bromination (Recommended)

This route utilizes the directing power of the 6-methoxy group to install the bromine atom at the C5 position with high selectivity.

Precursor: Methyl 3-chloro-6-methoxypicolinate.

Protocol:

-

Dissolution: Dissolve 1.0 eq of Methyl 3-chloro-6-methoxypicolinate in Acetonitrile (MeCN) or Acetic Acid.

-

Reagent Addition: Add 1.1 eq of N-Bromosuccinimide (NBS).

-

Catalysis: Add 5 mol% Ammonium Acetate (

) to catalyze the electrophilic substitution. -

Reaction: Stir at 40–60°C for 4–6 hours. Monitor by HPLC.

-

Workup: Quench with aqueous Sodium Thiosulfate (to remove excess bromine). Extract with Ethyl Acetate.[1]

-

Purification: Recrystallization from Heptane/EtOAc.

Mechanism: The 6-methoxy group activates the ortho position (C5). The 3-chloro group sterically hinders the C2/C4 region and electronically deactivates C4, ensuring bromination occurs exclusively at C5.

Route B: Nucleophilic Aromatic Substitution ( )

Used when starting from the 5-bromo-3,6-dichloro precursor.

Precursor: Methyl 5-bromo-3,6-dichloropicolinate.

Protocol:

-

Reagent: Sodium Methoxide (NaOMe, 1.05 eq) in Methanol.

-

Conditions: 0°C to Room Temperature.

-

Selectivity: The C6-chlorine is more reactive toward nucleophiles than the C3-chlorine due to the inductive effect of the adjacent pyridine nitrogen (activation).

-

Risk: Over-reaction can lead to displacement of the C3-chlorine or transesterification complications, making Route A superior for purity.

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing and utilizing this scaffold.

Figure 1: Synthetic logic flow comparing Route A (Bromination) and Route B (Substitution) leading to downstream applications.

Applications in Drug & Agrochemical Discovery[4]

Agrochemicals: Synthetic Auxins

This molecule is a direct structural analog of the Arylex™ (Halauxifen) class of herbicides.

-

Mechanism: Synthetic auxins mimic indole-3-acetic acid (IAA), causing uncontrolled growth in broadleaf weeds.

-

Role of the Scaffold:

-

The picolinate headgroup binds to the AFB5 auxin receptor.

-

The 5-position is the site for attaching variable aryl or heteroaryl tails, which dictate selectivity and potency.

-

The 6-methoxy group improves metabolic stability and lipophilicity compared to a naked pyridine.

-

Pharmaceutical Intermediates

The 3-chloro-5-bromo-6-methoxy motif is utilized in medicinal chemistry to tune the pKa of the pyridine nitrogen.

-

Halogen Bonding: The Chlorine at C3 and Bromine at C5 can engage in halogen bonding with protein backbone carbonyls, enhancing binding affinity.

-

Orthogonal Coupling: The difference in reactivity between the C3-Cl (inert to mild Pd conditions) and C5-Br (reactive) allows for sequential cross-coupling, enabling the construction of complex heteroaryl libraries.

Handling and Safety (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester or oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311197, Methyl 5-bromo-6-chloropicolinate (Related Structure Analysis). Retrieved from [Link]

-

Royal Society of Chemistry. Synthetic routes to picolinate derivatives (Supplementary Information). Retrieved from [Link]

- Google Patents.Process for the preparation of picolinate intermediates (WO2011108001A2).

Sources

The Solubility Profile of Halogenated Picolinate Esters in Organic Solvents: A Technical Guide

Introduction: The Critical Role of Solubility in the Application of Halogenated Picolinate Esters

Halogenated picolinate esters represent a pivotal class of heterocyclic compounds, integral to advancements in pharmaceuticals and agrochemicals.[1][2][3] Their diverse applications, from active pharmaceutical ingredients (APIs) to potent herbicides, are fundamentally governed by their physicochemical properties, among which solubility stands paramount.[1] The introduction of halogen substituents onto the picolinate scaffold dramatically influences molecular properties such as lipophilicity and electronic distribution, thereby dictating the solubility profile of these esters in various organic solvents.[4] An in-depth understanding of this solubility is not merely an academic exercise; it is a critical determinant for formulation development, bioavailability, and the efficacy of the final product.[5]

This technical guide provides a comprehensive exploration of the solubility of halogenated picolinate esters in organic solvents. We will delve into the theoretical underpinnings that govern their solubility, present a framework for understanding expected solubility trends, provide detailed experimental protocols for accurate solubility determination, and discuss the profound implications of these solubility profiles in research and development.

Theoretical Framework: Deconstructing the Determinants of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, elegantly summarized by the principle "like dissolves like."[6][7] This adage underscores the importance of intermolecular forces between the solute and solvent molecules. For halogenated picolinate esters, a nuanced interplay of polarity, hydrogen bonding capability, and the specific nature of the halogen substituent governs their dissolution in organic media.

Polarity and the "Like Dissolves Like" Principle:

The polarity of both the halogenated picolinate ester and the organic solvent is the primary driver of solubility.[8][9] The pyridine ring, with its nitrogen heteroatom, and the ester functional group introduce polarity to the molecule. Halogen atoms further contribute to the molecule's dipole moment. The extent and direction of this polarity will determine the ester's affinity for solvents of varying polarities.

-

Polar Solvents: Solvents such as methanol, ethanol, and acetone, which possess significant dipole moments, are generally effective at dissolving more polar halogenated picolinate esters.[7][10]

-

Nonpolar Solvents: Conversely, nonpolar solvents like toluene and hexane are better suited for dissolving less polar, more lipophilic halogenated picolinate esters.[7][10]

The Influence of Halogenation:

The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) and its position on the picolinate ring have a profound impact on solubility. Halogenation generally increases the lipophilicity of a molecule, which can decrease its solubility in polar solvents and increase it in nonpolar solvents.[4] The strength of the halogen bond, a noncovalent interaction between the halogen atom and a Lewis base, can also influence solubility in specific solvents.[11]

Hydrogen Bonding:

While the ester group itself is a hydrogen bond acceptor, it lacks a hydrogen bond donor.[11] The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of halogenated picolinate esters. Protic solvents like alcohols can engage in hydrogen bonding with the ester's oxygen atoms and the pyridine nitrogen, enhancing solubility.

Predictive Solubility Profiles of Halogenated Picolinate Esters

| Compound | Halogen & Position | Expected Polarity | Methanol (Polar, Protic) | Acetone (Polar, Aprotic) | Dichloromethane (Moderately Polar) | Toluene (Nonpolar) | Hexane (Nonpolar) |

| Ethyl Picolinate | None | Moderate | High | High | Moderate | Low | Very Low |

| Ethyl 4-Chloropicolinate | Cl at C4 | Increased Lipophilicity | Moderate-High | Moderate-High | High | Moderate | Low |

| Ethyl 5-Bromopicolinate | Br at C5 | Further Increased Lipophilicity | Moderate | Moderate | High | High | Moderate |

| Ethyl 3,5-Difluoropicolinate | F at C3, C5 | Increased Polarity (electronegativity of F) | High | High | Moderate | Low | Very Low |

| Methyl 6-Iodopicolinate | I at C6 | Significantly Increased Lipophilicity | Low-Moderate | Moderate | High | High | Moderate-High |

Note: This table presents expected qualitative solubility trends (Very Low, Low, Moderate, High) for illustrative purposes. Actual quantitative solubility will vary and must be determined experimentally.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for any application of halogenated picolinate esters. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][12] For ionizable compounds, potentiometric titration offers a precise alternative.[13]

The Shake-Flask Method: A Standardized Protocol

The shake-flask method, as outlined in OECD Guideline 105, is a reliable approach to measure the saturation concentration of a substance in a solvent at a specific temperature.[14]

Principle: A surplus of the solid halogenated picolinate ester is equilibrated with the organic solvent of interest at a constant temperature. The concentration of the dissolved ester in the saturated solution is then determined analytically.

Step-by-Step Protocol:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of the finely powdered halogenated picolinate ester into a suitable flask with a screw cap. The presence of excess solid is crucial to ensure saturation is reached.

-

Add a precise volume of the chosen organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath, typically maintained at 25 °C ± 0.5 °C.

-

Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium, but 24 to 48 hours is generally adequate for most compounds.[12]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation at the same temperature as equilibration is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the halogenated picolinate ester using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility in units such as mg/L or mol/L, taking into account the dilution factor.

-

Self-Validating System:

-

To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent within an acceptable margin of error.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

A control experiment with a compound of known solubility in the chosen solvent should be run in parallel to validate the experimental setup and analytical method.

Potentiometric Titration for Ionizable Halogenated Picolinates

For halogenated picolinate esters that can be protonated or deprotonated, particularly in non-aqueous solvents, potentiometric titration is a powerful technique for solubility determination.[13][15]

Principle: The pKa of the compound is first determined in the organic solvent. A solution of the compound is then titrated with a strong acid or base, and the point at which precipitation occurs is detected by a change in the electrode potential. This allows for the calculation of the intrinsic solubility.

Experimental Workflow Diagram:

Caption: Key factors influencing the solubility of halogenated picolinate esters.

Conclusion: A Practical Framework for Solubility Profiling

The solubility of halogenated picolinate esters in organic solvents is a critical parameter that dictates their utility in drug development and agrochemical formulation. By understanding the fundamental principles of polarity, hydrogen bonding, and the specific effects of halogenation, researchers can make informed predictions about solubility behavior. Furthermore, the rigorous application of standardized experimental methods, such as the shake-flask technique, ensures the generation of reliable and reproducible solubility data. This guide provides a robust framework for both the theoretical understanding and practical determination of the solubility profiles of this important class of compounds, empowering scientists to optimize their research and development efforts.

References

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. [Link]

- OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing.

- Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808-1812.

-

POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014, May 5). CDN. [Link]

-

Qiu, J., Albrecht, J., & Janey, J. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Organic Process Research & Development, 24(10), 2035–2046. [Link]

-

ResearchGate. (n.d.). Selection of valuable halogenated agrochemicals, pharmaceuticals and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2823–2834. [Link]

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgsyn.org [orgsyn.org]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Monograph: Non-aqueous titration of acids and bases with potentiometric endpoint indication | Metrohm [metrohm.com]

- 14. filab.fr [filab.fr]

- 15. energyinst.org [energyinst.org]

The Emergence of 3-Chloro-5-bromo-6-methoxypicolinate Derivatives: A Technical Guide for Advanced Agrochemical and Pharmaceutical Research

Abstract

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds critical to modern agriculture. This in-depth technical guide explores a specific, highly substituted subclass: 3-chloro-5-bromo-6-methoxypicolinate derivatives. We will dissect the chemical architecture, propose robust synthetic pathways, and elucidate the anticipated mechanism of action based on extensive research into analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold for novel applications in agrochemical and pharmaceutical discovery.

Introduction: The Picolinate Scaffold in Modern Herbicide Design

Picolinic acid, a simple pyridine-2-carboxylic acid, has given rise to a remarkable class of synthetic auxin herbicides that have been instrumental in selective weed control for decades.[1] The journey began with foundational molecules like picloram and clopyralid, which demonstrated the potent herbicidal activity of the picolinate core.[2] More recently, the discovery of next-generation 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has revitalized interest in this chemical family, showcasing the immense potential for structural optimization to achieve enhanced efficacy and desirable crop selectivity.[1][3]

These compounds function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2] The precise arrangement of substituents on the picolinate ring is paramount in defining the molecule's interaction with the auxin signaling pathway, its metabolic stability, and its overall herbicidal profile. The focus of this guide, the 3-chloro-5-bromo-6-methoxypicolinate scaffold, represents a strategic combination of electron-withdrawing and electron-donating groups, poised to offer unique biological and chemical properties.

Decoding the Molecular Architecture: The Role of Substituents

The efficacy of a synthetic auxin herbicide is intricately linked to the electronic and steric properties of its substituents. In the case of 3-chloro-5-bromo-6-methoxypicolinate derivatives, each substituent is expected to play a crucial role:

-

3-Chloro and 5-Bromo Groups: Halogenation is a well-established strategy in agrochemical and medicinal chemistry to enhance biological activity.[4] The presence of chlorine and bromine at the 3 and 5 positions is anticipated to increase the molecule's lipophilicity, thereby improving its penetration through the plant cuticle. Furthermore, these electron-withdrawing groups can influence the acidity of the picolinic acid moiety, which is critical for its interaction with the target receptor. The specific combination of chloro and bromo substituents can also modulate the molecule's metabolic profile, potentially leading to greater persistence and efficacy.

-

6-Methoxy Group: The methoxy group at the 6-position introduces an electron-donating character, which can influence the overall electron distribution within the pyridine ring. This can have a profound effect on the molecule's binding affinity to the target protein. Moreover, the 6-position is a key site for modification in the development of modern picolinate herbicides, with substitutions at this position often leading to significant improvements in herbicidal activity.[2]

The interplay of these substituents creates a unique electronic and steric landscape that can be fine-tuned to optimize herbicidal potency and selectivity.

Proposed Synthetic Pathways

General Synthetic Strategy

The proposed synthesis commences with a commercially available or readily synthesized substituted picoline, which is then elaborated through a series of oxidation, halogenation, and nucleophilic substitution reactions to install the desired functional groups. The final step involves esterification to yield the target picolinate derivative.

Caption: Proposed general synthetic workflow for 3-chloro-5-bromo-6-methoxypicolinate derivatives.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 2-Picoline to Picolinic Acid

This transformation can be achieved using a strong oxidizing agent such as potassium permanganate.

-

To a stirred solution of the starting 2-picoline derivative in water, add potassium permanganate portion-wise.

-

Heat the reaction mixture until the purple color of the permanganate has disappeared.

-

Cool the mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the picolinic acid.

-

Collect the solid by filtration and dry under vacuum.

Step 2: Halogenation of the Picolinic Acid

Selective halogenation of the pyridine ring can be a challenging yet achievable step. Electrophilic halogenation conditions are typically employed.

-

Dissolve the picolinic acid from Step 1 in a suitable solvent (e.g., fuming sulfuric acid).

-

Add the halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination) at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the halogenated picolinic acid.

-

Filter, wash with water, and dry the product.

Step 3: Nucleophilic Aromatic Substitution for Methoxylation

The introduction of the methoxy group can be accomplished via a nucleophilic aromatic substitution reaction, likely requiring activation of the 6-position.

-

If the 6-position is not already substituted with a suitable leaving group, a conversion step (e.g., chlorination) may be necessary.

-

Treat the 6-halo-picolinic acid with sodium methoxide in methanol at elevated temperatures.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 4: Esterification

The final step involves the conversion of the carboxylic acid to its corresponding ester.

-

Dissolve the 3-chloro-5-bromo-6-methoxypicolinic acid in an appropriate alcohol (e.g., methanol for the methyl ester).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete.

-

Remove the excess alcohol under reduced pressure and work up the reaction to isolate the final ester product.

-

Purify by recrystallization or column chromatography.

Anticipated Mechanism of Action: Targeting the Auxin Pathway

Based on the extensive body of research on picolinate herbicides, it is highly probable that 3-chloro-5-bromo-6-methoxypicolinate derivatives will act as synthetic auxins.[2] Their primary molecular target is expected to be the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[2]

Caption: Proposed mechanism of action for picolinate-based synthetic auxin herbicides.

The binding of the picolinate derivative to the TIR1/AFB receptor is thought to stabilize the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[2] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects characteristic of auxin overdose, including epinastic growth, stem curling, and ultimately, plant death. Molecular docking studies on related compounds have shown that the picolinate moiety is crucial for binding to the active site of the AFB5 protein.[3]

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of picolinate derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Based on published SAR studies of analogous compounds, we can infer the following for 3-chloro-5-bromo-6-methoxypicolinate derivatives:[3]

| Position | Substituent | Anticipated Impact on Activity |

| 3 | Chloro | Enhances lipophilicity and may contribute to favorable electronic interactions within the receptor binding pocket. |

| 5 | Bromo | Further increases lipophilicity and can form halogen bonds with the receptor, potentially increasing binding affinity. |

| 6 | Methoxy | The electron-donating nature and steric bulk at this position can significantly influence binding affinity and selectivity. Modifications at this position are a key area of modern picolinate herbicide research. |

Table 1: Inferred Structure-Activity Relationships for 3-Chloro-5-bromo-6-methoxypicolinate Derivatives.

Future Directions and Applications

The 3-chloro-5-bromo-6-methoxypicolinate scaffold holds considerable promise for the development of novel agrochemicals. The unique substitution pattern offers opportunities for fine-tuning the herbicidal spectrum, improving crop safety, and potentially overcoming weed resistance to existing herbicides. Further research should focus on:

-

Synthesis and Biological Evaluation: The proposed synthetic route provides a roadmap for the preparation of a library of derivatives for biological screening against a panel of important weed species.

-

QSAR and Molecular Modeling: Computational studies can further elucidate the key structural features required for potent herbicidal activity and guide the design of next-generation analogues.

-

Exploration of Pharmaceutical Applications: The picolinate scaffold is also present in some pharmaceutically active compounds. The unique electronic properties of the 3-chloro-5-bromo-6-methoxypicolinate core may warrant investigation for applications in drug discovery.

Conclusion

The 3-chloro-5-bromo-6-methoxypicolinate scaffold represents a compelling target for the discovery of new bioactive molecules. By leveraging the extensive knowledge base of picolinate chemistry and biology, researchers are well-positioned to explore the full potential of these highly substituted derivatives. This technical guide provides a foundational understanding of their design, synthesis, and anticipated mechanism of action, serving as a catalyst for future innovation in both the agrochemical and pharmaceutical industries.

References

-

Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Li, H., Wei, W., Shi, R., Gou, Y., Li, X., Li, C., Li, Y., Cao, Y., & Liu, S. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]

-

Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Brewster, W. K., Bryan, K., ... & Fields, S. C. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & medicinal chemistry, 24(3), 362-371. [Link]

Sources

- 1. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety & Handling Guide: Methyl 5-bromo-3-chloro-6-methoxypicolinate

[1]

CAS Number: 1256788-33-6 Formula: C₈H₇BrClNO₃ Date of Issue: October 26, 2023 Revision: 1.0 (Research Grade)

Executive Technical Summary

Methyl 5-bromo-3-chloro-6-methoxypicolinate is a highly functionalized pyridine building block used primarily in the synthesis of agrochemicals (synthetic auxins) and pharmaceutical intermediates (kinase inhibitors). Its structure features a picolinate core decorated with three distinct functional handles—a bromine at C5, a chlorine at C3, and a methoxy group at C6—making it a versatile scaffold for orthogonal cross-coupling reactions.

Due to its specific halogenation pattern, this compound exhibits distinct reactivity profiles that necessitate precise handling protocols to prevent degradation (hydrolysis/photolysis) and ensure operator safety.

Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 280.50 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 102°C - 106°C | Analog-derived range |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| Purity Grade | >95% (HPLC) | Standard Research Grade |

| Storage | 2-8°C, Inert Gas, Protect from Light | Hygroscopic/Photosensitive |

Hazard Identification & Mechanistic Toxicology

Note: As a research chemical, comprehensive in vivo toxicological data is limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated picolinates.

GHS Classification (derived)[1]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Insight[1][5]

-

Irritation Pathway: The electron-deficient pyridine ring, further activated by the ester and halogen substituents, can act as a mild alkylating agent or electrophile toward biological nucleophiles (e.g., cysteine residues in proteins), leading to contact dermatitis and mucosal irritation.

-

Lachrymator Potential: While not a strong lachrymator like benzyl halides, the hydrolysis of the ester moiety in moist mucous membranes can release picolinic acid derivatives, causing localized pH drops and irritation.

Handling & Storage Protocols

Core Directive: This compound is sensitive to moisture (ester hydrolysis) and light (dehalogenation).

Inert Atmosphere Handling (Schlenk/Glovebox)

For high-purity applications (e.g., palladium-catalyzed cross-coupling), exclude oxygen and moisture.

-

Preparation: Dry glassware in an oven (>120°C) for at least 2 hours. Flame-dry under vacuum if immediate use is required.

-

Transfer: Weigh the solid in a glovebox or use a distinct "tipping" method under a cone of Nitrogen/Argon flow to minimize exposure to ambient humidity.

-

Solvent Selection: Use anhydrous solvents (DCM, THF, or DMF) stored over molecular sieves (3Å or 4Å).

Storage Architecture[1]

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Containment: Sealed desiccator or Mylar bag with active desiccant packets (Silica gel or CaSO₄).

-

Temperature: Refrigerate at 2°C to 8°C.

-

Shelf Life: 12 months under optimal conditions. Re-test purity via ¹H-NMR before critical reactions.

Emergency Response & First Aid

Self-Validating Protocol: The effectiveness of these steps is observable by the reduction of acute symptoms (redness, burning sensation).

Decision Tree: Exposure Response

Figure 1: Immediate response logic for exposure incidents. Prioritize mechanical removal of solids before wetting to prevent concentrated solution formation on skin.

Synthesis & Functionalization Context

This molecule is valuable because the C3-Cl, C5-Br, and C6-OMe sites offer differential reactivity.

Chemoselectivity Workflow

-

C5-Position (Bromine): Most reactive toward Pd-catalyzed Oxidative Addition. Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C3-Position (Chlorine): Less reactive; typically survives conditions used to functionalize C5, allowing for sequential coupling.

-

C6-Position (Methoxy): Susceptible to Nucleophilic Aromatic Substitution (SₙAr) or demethylation to the pyridone.

Figure 2: Functionalization logic demonstrating the orthogonal reactivity of the halogen handles.

Disposal Considerations

Protocol: Do not dispose of via sink or general trash.

-

Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

-

Neutralization (Spills): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Destruction: Requires high-temperature incineration equipped with a scrubber to neutralize acid gases (HCl, HBr, NOx) generated during combustion.

References

-

PubChem. (2023). Compound Summary for Methyl 5-bromo-3-chloropicolinate. National Library of Medicine. Retrieved from [Link]

An In-Depth Technical Guide to the Structural Analysis of Polysubstituted Pyridine Intermediates

Abstract

Polysubstituted pyridine scaffolds are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals, making the precise determination of their structure a critical step in drug discovery and development.[1][2] The introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide provides a comprehensive, in-depth technical overview of the modern analytical techniques and workflows employed for the unambiguous structural elucidation of these vital intermediates. Intended for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to navigate the complexities of structural analysis, ensuring both accuracy and regulatory compliance.

Introduction: The Central Role of Pyridine Intermediates

The pyridine ring is a privileged heterocycle in medicinal chemistry, frequently found in the structures of top-selling pharmaceuticals.[2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. The synthesis of polysubstituted pyridines is a dynamic field, with methods ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.[1][4] Regardless of the synthetic route, the resulting intermediates must be rigorously characterized to confirm their identity, purity, and stereochemistry. Errors in structural assignment can lead to significant delays and resource expenditure in the drug development pipeline.

This guide is structured to provide a logical progression from sample purification to definitive structure determination, emphasizing an integrated approach that leverages the strengths of multiple analytical techniques.

The Integrated Analytical Workflow

A robust structural elucidation strategy does not rely on a single technique but rather on the convergent power of several orthogonal methods. The choice and sequence of these techniques are dictated by the properties of the intermediate and the specific questions being asked.

A typical workflow begins with the isolation and purification of the intermediate, followed by a series of spectroscopic and, if necessary, crystallographic analyses. Each step provides a piece of the structural puzzle, and the cumulative data should lead to a single, self-consistent solution.

Caption: A generalized workflow for the structural analysis of novel polysubstituted pyridine intermediates.

Chromatographic Techniques: The Foundation of Purity

Before any structural analysis can be trusted, the purity of the intermediate must be established. Chromatographic techniques are indispensable for both the purification and purity assessment of polysubstituted pyridines.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pyridine derivatives.[5]

-

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) using a C18 column is often the first choice due to its versatility in handling a wide range of polarities. The acidic nature of the pyridine nitrogen (pKa ~5.2) necessitates the addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase. This protonates the pyridine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.[6] The choice of an organic modifier (typically acetonitrile or methanol) and its gradient is optimized to achieve separation from starting materials and byproducts.

Protocol: HPLC Purity Assessment

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[5]

-

Detection: DAD set to a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).

-

Procedure:

-

Dissolve a small sample of the intermediate in the mobile phase.

-

Inject onto the column and run the gradient.

-

Integrate the peak area of the main component and any impurities to determine purity.

-

-

Validation: The method must be validated for parameters like accuracy, precision, linearity, and robustness as per ICH guidelines to ensure reliable results.[8][9]

Gas Chromatography (GC)

For volatile and thermally stable pyridine intermediates, GC offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[5][10]

-

Expertise & Causality: The primary consideration for GC is the thermal stability of the analyte. Nitro- or other thermally sensitive groups on the pyridine ring may decompose in the high-temperature injector port, leading to inaccurate results.[5] Therefore, a careful evaluation of thermal stability is a prerequisite. If the compound is not volatile enough, derivatization may be necessary.[7]

Spectroscopic Elucidation: Assembling the Molecular Blueprint

Spectroscopy is the cornerstone of structural analysis, providing detailed information about the molecule's mass, functional groups, and atomic connectivity.[11][12][13]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition.[11]

-

Expertise & Causality: Electron Ionization (EI) is a common technique for GC-MS, often leading to extensive fragmentation. This fragmentation pattern can be a valuable fingerprint for the molecule, revealing information about its structure.[14][15][16][17] For instance, the pyridine ring itself is relatively stable, but substituents can be cleaved, and their masses can help identify them. Electrospray Ionization (ESI), a softer technique, is typically used with LC-MS and often yields the protonated molecular ion [M+H]⁺, providing a clear determination of the molecular weight.

Data Interpretation: Key Fragmentation Patterns The fragmentation of the pyridine ring is heavily influenced by the position and nature of its substituents.[14][15] Common fragmentation pathways include the loss of substituents and cleavage of the ring.

| Feature | Implication |

| Molecular Ion (M⁺) | Indicates the molecular weight of the compound. |

| [M-1]⁺ Peak | Often indicates the loss of a hydrogen atom. |

| Odd Molecular Weight | Suggests the presence of an odd number of nitrogen atoms (Nitrogen Rule).[18] |

| Loss of 27 Da | Can indicate the loss of HCN from the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[11][12] A combination of 1D (¹H, ¹³C) and 2D NMR experiments can reveal the complete carbon-hydrogen framework and the connectivity between atoms.

-

Expertise & Causality: The chemical shifts of protons on a pyridine ring are highly diagnostic. Protons in the ortho position (C2/C6) to the nitrogen are deshielded and appear at a lower field (higher ppm) compared to those at the meta (C3/C5) and para (C4) positions due to the electron-withdrawing nature of the nitrogen atom.[19][20]

¹H and ¹³C NMR: The Starting Point A standard analysis begins with acquiring ¹H and ¹³C NMR spectra.[21][22]

Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve ~5-10 mg of the purified intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The number of signals, their integration (area), chemical shift, and multiplicity (splitting pattern) provide key information.[21]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[23]

Table: Typical Chemical Shift Ranges for Substituted Pyridines

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2, C-6 | 8.5 - 9.0 | 148 - 155 |

| C-3, C-5 | 7.0 - 8.0 | 120 - 140 |

| C-4 | 7.5 - 8.5 | 135 - 150 |

Note: These are approximate ranges and can be significantly influenced by the electronic nature of the substituents.[19][21]

2D NMR: Connecting the Dots When the 1D spectra are complex, 2D NMR experiments are essential for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[20][24]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[23][24]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton, connecting substituents to the pyridine ring, and identifying quaternary carbons.[23][24]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

When spectroscopic data is ambiguous or when the absolute configuration of a chiral center needs to be determined, SC-XRD is the gold standard.[25][26][27][28] This technique provides an unambiguous 3D map of the atoms in a molecule.

-

Expertise & Causality: The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction. This can be a significant bottleneck. The ability to determine the absolute configuration relies on the presence of a sufficiently strong anomalous scatterer in the crystal structure, which can sometimes be the atoms of the molecule itself or may require the formation of a salt with a heavy atom.[25][26]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The purified intermediate is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This is often a trial-and-error process.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure, yielding precise bond lengths, angles, and the absolute configuration of chiral centers.[29]

Integrated Structural Elucidation: A Case Study Approach

The true power of these techniques is realized when they are used in concert.[11][18][30] An integrated approach allows for cross-validation of data and builds a high degree of confidence in the final structure.

Decision Workflow for Structural Elucidation

Caption: A decision-making workflow for integrating spectroscopic and crystallographic data.

Conclusion

The structural analysis of polysubstituted pyridine intermediates is a multi-faceted process that requires a systematic and integrated analytical approach. Mastery of techniques from chromatography to 2D NMR and X-ray crystallography is essential for any scientist in the field of drug development. By understanding the causality behind experimental choices and meticulously validating each step, researchers can ensure the integrity of their data, accelerate the discovery pipeline, and build a solid foundation for developing the next generation of pyridine-based therapeutics. The validation of these analytical methods is not merely a suggestion but a regulatory requirement that ensures the safety and efficacy of pharmaceutical products.[8][31]

References

- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (n.d.). Benchchem.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). [Source not provided].

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.

- A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

- Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide. (n.d.). Benchchem.

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Route to Highly Substituted Pyridines. (n.d.). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). [Source not provided].

- How do you use combined spectroscopic data to determine a compound's structure?. (n.d.). [Source not provided].

- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.). [Source not provided].

- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.

- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Source not provided].

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). NIH. Retrieved February 13, 2026, from [Link]

- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [Source not provided].

-

Pyridine. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]

- Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. (n.d.). Benchchem.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). PMC. Retrieved February 13, 2026, from [Link]

-

Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega. Retrieved February 13, 2026, from [Link]

-

Interpretation of Spectra for Structure Determination. (n.d.). OrgoSolver. Retrieved February 13, 2026, from [Link]

-

1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. Retrieved February 13, 2026, from [Link]

-

8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved February 13, 2026, from [Link]

-

Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved February 13, 2026, from [Link]

-

(PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

-

ANALYTICAL METHODS. (n.d.). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). [Source not provided]. Retrieved February 13, 2026, from [Link]

-

(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Full Interpretation of IR and NMR Spectra. (n.d.). [Source not provided]. Retrieved February 13, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. tutorchase.com [tutorchase.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 19. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 28. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. particle.dk [particle.dk]

Technical Guide: Physicochemical Characterization of Methyl 5-bromo-3-chloro-6-methoxypicolinate

Introduction

Methyl 5-bromo-3-chloro-6-methoxypicolinate is a halogenated and methoxy-substituted pyridine derivative. Such polysubstituted heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex target molecules. Accurate characterization of the fundamental physicochemical properties of these intermediates is a non-negotiable prerequisite for successful research and development. The melting point and boiling point are paramount among these properties, as they dictate the protocols for purification, provide a reliable measure of purity, and inform reaction setup and scale-up parameters.

This guide provides a comprehensive overview of the principles and detailed experimental methodologies for determining the melting and boiling points of novel compounds like this compound. As experimentally determined data for this specific molecule is not widely published, this document focuses on establishing a robust protocol for its characterization in a laboratory setting.

Physicochemical Profile & Data Summary

For a novel or sparsely documented compound, the initial step is to consolidate known identifiers and establish a baseline for expected properties. The high degree of substitution and the presence of polar functional groups suggest that this compound is a solid at room temperature with a relatively high boiling point, likely susceptible to decomposition at atmospheric pressure.

| Parameter | Value / Observation | Rationale & Context |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₇BrClNO₃ | Confirmed via CAS registry. |

| CAS Number | 1256788-33-6 | The unique identifier for this specific chemical substance. |

| Molecular Weight | 296.50 g/mol | Calculated from the molecular formula. |

| Melting Point | Data not publicly available. Requires experimental determination. | A structurally similar compound, Methyl 5-bromo-3-chloropicolinate (lacking the 6-methoxy group), has a reported melting point of 102-106 °C. The addition of a methoxy group may slightly alter this value. |

| Boiling Point | Data not publicly available. Requires experimental determination. | Due to the molecular complexity and weight, the boiling point is expected to be high. Determination under reduced pressure is strongly recommended to prevent thermal decomposition before boiling is achieved. |

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[1] Therefore, this technique is not only for identification but is a critical indicator of sample purity.

Principle of the Capillary Method

The most common and pharmacopeia-accepted technique is the capillary method.[2] A small, finely powdered sample is packed into a thin-walled glass capillary tube. This tube is heated in a calibrated apparatus alongside a high-precision thermometer, and the temperatures at which melting begins and is complete are recorded.[2]

Causality Behind Experimental Choices

-

Finely Powdered Sample: Ensures efficient and uniform heat transfer throughout the sample, preventing localized overheating.

-

Dense Packing: Avoids air pockets and ensures a clear observation of the phase transition. A sample height of 2-3 mm is standard.[2]

-

Slow Heating Rate (1-2 °C/min): This is the most critical parameter for accuracy. A rapid heating rate does not allow the sample and the thermometer to be in thermal equilibrium, leading to an artificially high and broad melting point reading.[2][3]

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.

-

-

Capillary Tube Packing:

-

Press the open end of a glass capillary tube into the powder multiple times to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom. A packed column of 2-3 mm is sufficient.[2]

-

-

Preliminary (Rapid) Determination:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find the approximate melting range.[4] This saves time and establishes the temperature window for the precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Prepare a fresh capillary tube with the sample. Never re-melt a sample , as decomposition may have occurred.[3]

-

Set a slow, controlled heating rate of 1 °C/minute as recommended by pharmacopeia standards.[2]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts (the "clear point").[2]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination with a second fresh sample to ensure reproducibility. The results should be consistent.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding it.[5][6] For complex organic molecules, the energy required to overcome intermolecular forces and achieve boiling at atmospheric pressure can be high enough to also break intramolecular bonds, causing decomposition. Therefore, boiling point determination is often performed under reduced pressure (vacuum).

Principle of Micro-Boiling Point Determination

This method is ideal when only a small amount of sample is available. A small test tube containing the liquid sample and an inverted, sealed capillary tube is heated.[7]

-

Initially, the air trapped in the capillary expands and escapes as a stream of bubbles.[5]

-

As the temperature approaches the boiling point, the sample's vapor fills the capillary, causing a rapid and continuous stream of bubbles.[7]

-

When the heat is removed, the system cools. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external pressure of the system.[7]

Detailed Experimental Protocol (Under Reduced Pressure)

-

Apparatus Setup:

-

Place 0.5-1.0 mL of the sample into a small side-arm test tube.

-

Add a small, inverted capillary tube (sealed at one end) into the test tube.

-

Insert a thermometer into the test tube, ensuring the bulb is positioned above the liquid surface to measure the vapor temperature, not the liquid temperature.

-

Connect the side arm of the test tube to a vacuum source with a pressure gauge (manometer).

-

Immerse the bottom of the test tube in a heating bath (e.g., silicone oil).

-

-

Measurement:

-

Reduce the pressure in the system to a stable, known value (e.g., 10 mmHg).

-

Begin heating the bath gently while stirring.

-

Observe the capillary. A slow stream of bubbles will emerge as trapped air is expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling at the reduced pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

Carefully observe the temperature and the capillary. The moment the bubbling stops and the liquid begins to enter the capillary, record the temperature. This is the boiling point at the recorded pressure.

-

-

Data Reporting:

-

The boiling point must be reported with the corresponding pressure, for example, "145 °C at 10 mmHg".

-

Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

References

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-